molecular formula C11H12N2O5 B14273127 Methyl 2-(dimethylcarbamoyl)-3-nitrobenzoate CAS No. 129356-57-6

Methyl 2-(dimethylcarbamoyl)-3-nitrobenzoate

Cat. No.: B14273127
CAS No.: 129356-57-6
M. Wt: 252.22 g/mol
InChI Key: ZYHYBRKUOUCZTB-UHFFFAOYSA-N
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Description

Methyl 2-(dimethylcarbamoyl)-3-nitrobenzoate is an organic compound that belongs to the class of nitrobenzoates It is characterized by the presence of a nitro group (-NO2) and a dimethylcarbamoyl group (-C(O)N(CH3)2) attached to a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(dimethylcarbamoyl)-3-nitrobenzoate typically involves the esterification of 2-(dimethylcarbamoyl)-3-nitrobenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(dimethylcarbamoyl)-3-nitrobenzoate can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The ester group can be hydrolyzed to the corresponding carboxylic acid using aqueous sodium hydroxide.

    Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents such as potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas and palladium on carbon (Pd/C) catalyst.

    Substitution: Aqueous sodium hydroxide (NaOH) under reflux conditions.

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

Major Products Formed

    Reduction: 2-(Dimethylcarbamoyl)-3-aminobenzoate.

    Substitution: 2-(Dimethylcarbamoyl)-3-nitrobenzoic acid.

    Oxidation: 2-(Dimethylcarbamoyl)-3-nitrobenzoic acid.

Scientific Research Applications

Methyl 2-(dimethylcarbamoyl)-3-nitrobenzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its functional groups make it a versatile building block for various chemical reactions.

    Biology: The compound can be used in the study of enzyme inhibition, particularly those enzymes involved in the metabolism of carbamates.

    Industry: The compound can be used in the production of agrochemicals, such as pesticides and herbicides, due to its ability to inhibit certain biological processes in pests.

Mechanism of Action

The mechanism of action of Methyl 2-(dimethylcarbamoyl)-3-nitrobenzoate involves the interaction of its functional groups with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules, leading to inhibition of enzyme activity. The dimethylcarbamoyl group can also interact with enzymes, leading to the formation of stable enzyme-inhibitor complexes. These interactions disrupt normal biological processes, leading to the desired therapeutic or pesticidal effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-(dimethylcarbamoyl)-4-nitrobenzoate: Similar structure but with the nitro group at the 4-position.

    Ethyl 2-(dimethylcarbamoyl)-3-nitrobenzoate: Similar structure but with an ethyl ester instead of a methyl ester.

    Methyl 2-(carbamoyl)-3-nitrobenzoate: Similar structure but with a carbamoyl group instead of a dimethylcarbamoyl group.

Uniqueness

Methyl 2-(dimethylcarbamoyl)-3-nitrobenzoate is unique due to the specific positioning of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the nitro and dimethylcarbamoyl groups allows for a wide range of chemical modifications and interactions with biological targets, making it a valuable compound in various fields of research and industry.

Properties

CAS No.

129356-57-6

Molecular Formula

C11H12N2O5

Molecular Weight

252.22 g/mol

IUPAC Name

methyl 2-(dimethylcarbamoyl)-3-nitrobenzoate

InChI

InChI=1S/C11H12N2O5/c1-12(2)10(14)9-7(11(15)18-3)5-4-6-8(9)13(16)17/h4-6H,1-3H3

InChI Key

ZYHYBRKUOUCZTB-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)C1=C(C=CC=C1[N+](=O)[O-])C(=O)OC

Origin of Product

United States

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